REACTION_CXSMILES
|
[CH:1]1([CH3:13])[CH2:6][CH2:5][CH:4]([CH:7]([CH3:9])[CH3:8])[CH:3]([C:10](Cl)=[O:11])[CH2:2]1.Cl.[CH2:15]([O:18][C:19](=[O:22])[CH2:20][NH2:21])[CH2:16][CH3:17].C(=O)(O)[O-].[Na+]>>[CH2:15]([O:18][C:19](=[O:22])[CH2:20][NH:21][C:10]([CH:3]1[CH:4]([CH:7]([CH3:9])[CH3:8])[CH2:5][CH2:6][CH:1]([CH3:13])[CH2:2]1)=[O:11])[CH2:16][CH3:17] |f:1.2,3.4|
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Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
|
C1(CC(C(CC1)C(C)C)C(=O)Cl)C
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Name
|
glycine propyl ester hydrochloride
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
Cl.C(CC)OC(CN)=O
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
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Details
|
The crude product was distilled b.p. 170°/0.1 mm
|
Type
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DISTILLATION
|
Details
|
(After distillation the product
|
Name
|
|
Type
|
|
Smiles
|
C(CC)OC(CNC(=O)C1CC(CCC1C(C)C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |